molecular formula C10H13BrN2OS B2586440 2-[(4-bromo-2,5-dimethylphenyl)sulfanyl]acetohydrazide CAS No. 379254-37-2

2-[(4-bromo-2,5-dimethylphenyl)sulfanyl]acetohydrazide

Cat. No.: B2586440
CAS No.: 379254-37-2
M. Wt: 289.19
InChI Key: BIYBBSKPSZWOTF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-bromo-2,5-dimethylphenyl)sulfanyl]acetohydrazide involves multiple steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-[(4-bromo-2,5-dimethylphenyl)sulfanyl]acetohydrazide undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(4-bromo-2,5-dimethylphenyl)sulfanyl]acetohydrazide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-bromo-2,5-dimethylphenyl)sulfanyl]acetohydrazide is not fully understood. it is believed to interact with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    2-[(4-bromo-2,5-dimethylphenyl)sulfanyl]acetic acid: The precursor in the synthesis of the hydrazide.

    4-bromo-2,5-dimethylphenyl thiol: The starting material for the synthesis.

    2-[(4-bromo-2,5-dimethylphenyl)sulfanyl]acetohydrazone: A derivative with a similar structure.

Uniqueness

2-[(4-bromo-2,5-dimethylphenyl)sulfanyl]acetohydrazide is unique due to its combination of a bromo-substituted aromatic ring, a sulfanyl group, and an acetohydrazide moiety. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-(4-bromo-2,5-dimethylphenyl)sulfanylacetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2OS/c1-6-4-9(7(2)3-8(6)11)15-5-10(14)13-12/h3-4H,5,12H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIYBBSKPSZWOTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C)SCC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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